molecular formula C8H10F2O3 B2983731 2,2-difluoro-2-(3-oxocyclohexyl)aceticacid CAS No. 1785337-79-2

2,2-difluoro-2-(3-oxocyclohexyl)aceticacid

Cat. No.: B2983731
CAS No.: 1785337-79-2
M. Wt: 192.162
InChI Key: YJYUDCBMEGIOLQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-oxocyclohexyl)acetic acid is a fluorinated carboxylic acid derivative with the molecular formula C10H13F2O3. This compound is notable for its unique structure, which includes both fluorine atoms and a cyclohexyl ring with a ketone group. It was first synthesized in 2013 by researchers at the University of Queensland, Australia.

Preparation Methods

The synthesis of 2,2-difluoro-2-(3-oxocyclohexyl)acetic acid involves several steps. One common method includes the reaction of cyclohexanone with difluoroacetic acid under specific conditions. The reaction typically requires a catalyst and is conducted at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,2-Difluoro-2-(3-oxocyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ketone group to a carboxylic acid.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Difluoro-2-(3-oxocyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(3-oxocyclohexyl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The cyclohexyl ring and ketone group also play a role in the compound’s overall reactivity and interactions with biological molecules.

Comparison with Similar Compounds

2,2-Difluoro-2-(3-oxocyclohexyl)acetic acid can be compared to other fluorinated carboxylic acids, such as:

  • 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
  • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid

These compounds share the presence of fluorine atoms but differ in their additional functional groups and overall structure. The unique combination of a cyclohexyl ring and a ketone group in 2,2-difluoro-2-(3-oxocyclohexyl)acetic acid sets it apart, providing distinct chemical and biological properties.

Properties

IUPAC Name

2,2-difluoro-2-(3-oxocyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O3/c9-8(10,7(12)13)5-2-1-3-6(11)4-5/h5H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYUDCBMEGIOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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